molecular formula C17H15FN2O2S B2374283 (E)-2-((4-fluorophenyl)imino)-5-(4-methoxybenzyl)thiazolidin-4-one CAS No. 301174-61-8

(E)-2-((4-fluorophenyl)imino)-5-(4-methoxybenzyl)thiazolidin-4-one

Cat. No.: B2374283
CAS No.: 301174-61-8
M. Wt: 330.38
InChI Key: OCTRNRAGXWYDEH-UHFFFAOYSA-N
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Description

(E)-2-((4-fluorophenyl)imino)-5-(4-methoxybenzyl)thiazolidin-4-one is a useful research compound. Its molecular formula is C17H15FN2O2S and its molecular weight is 330.38. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Synthesis

  • The compound, closely related to 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one, has been synthesized and its structure analyzed, revealing a twist conformation in the thiazolidinone ring. The 4-methoxyphenyl and 4-fluorophenyl rings' orientations are critical to its properties (Yin et al., 2008).

Antimicrobial and Anticancer Activities

  • Similar compounds have shown promising results in the field of antimicrobial and anticancer research. For instance, 2-(4-(4-fluorobenzylidene)-2-(4-fluorophenyl) 5-oxo-4,5-dihydroimidazol-1-yl) acetic acid demonstrated significant anti-inflammatory and analgesic activities (Khalifa & Abdelbaky, 2008).
  • A series of 5-arylidene-2-(4-hydroxyphenyl)aminothiazol-4(5H)-ones, closely related to the compound , exhibited inhibitory activity against several leukemia cell lines, indicating potential anticancer applications (Subtelna et al., 2020).

Multicomponent Reactions in Organic and Medicinal Chemistry

  • The compound's structure, involving a 4-thiazolidinone core, is significant in organic and medicinal chemistry. Multicomponent reactions utilizing this core have been explored for the creation of biologically active molecules, highlighting the compound's relevance in drug design and synthesis (Sydorenko et al., 2022).

Structural Characterization and Supramolecular Interactions

  • Studies on similar thiazolidin-4-ones have focused on their crystal structure, revealing significant insights into their molecular interactions and potential applications in designing new molecular frameworks (Cunico et al., 2007).

Properties

IUPAC Name

2-(4-fluorophenyl)imino-5-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2S/c1-22-14-8-2-11(3-9-14)10-15-16(21)20-17(23-15)19-13-6-4-12(18)5-7-13/h2-9,15H,10H2,1H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTRNRAGXWYDEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2C(=O)NC(=NC3=CC=C(C=C3)F)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601326833
Record name 2-(4-fluorophenyl)imino-5-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601326833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809919
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

301174-61-8
Record name 2-(4-fluorophenyl)imino-5-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601326833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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